molecular formula C20H18ClNO3 B1326584 8-Chloro-2-(4-isobutoxyphenyl)quinoline-4-carboxylic acid CAS No. 863185-05-1

8-Chloro-2-(4-isobutoxyphenyl)quinoline-4-carboxylic acid

Cat. No.: B1326584
CAS No.: 863185-05-1
M. Wt: 355.8 g/mol
InChI Key: XHWUFAQWILHRAZ-UHFFFAOYSA-N
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

8-Chloro-2-(4-isobutoxyphenyl)quinoline-4-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain quinoline-binding proteins, influencing their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme or protein .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of key signaling molecules, leading to altered gene expression patterns and metabolic fluxes within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are crucial for its effectiveness in laboratory settings. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over extended periods. Long-term effects on cellular function have also been observed, indicating sustained activity and influence on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects on cellular function and metabolism. At higher doses, toxic or adverse effects may occur, highlighting the importance of dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism, leading to the production of various metabolites. These interactions can influence metabolic flux and alter metabolite levels within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions ensure the compound’s proper localization and accumulation in target tissues, enhancing its biochemical activity .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, where it exerts its biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-2-(4-isobutoxyphenyl)quinoline-4-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation, and green reaction protocols to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

8-Chloro-2-(4-isobutoxyphenyl)quinoline-4-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Thionyl chloride, phosphorus pentachloride, sodium hydride, isobutyl bromide

Major Products Formed

    Oxidation: Quinoline N-oxides

    Reduction: Tetrahydroquinoline derivatives

    Substitution: Various functionalized quinoline derivatives

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Chloro-2-(4-isobutoxyphenyl)quinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the isobutoxy group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets .

Properties

IUPAC Name

8-chloro-2-[4-(2-methylpropoxy)phenyl]quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO3/c1-12(2)11-25-14-8-6-13(7-9-14)18-10-16(20(23)24)15-4-3-5-17(21)19(15)22-18/h3-10,12H,11H2,1-2H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHWUFAQWILHRAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001169116
Record name 8-Chloro-2-[4-(2-methylpropoxy)phenyl]-4-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001169116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

863185-05-1
Record name 8-Chloro-2-[4-(2-methylpropoxy)phenyl]-4-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=863185-05-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Chloro-2-[4-(2-methylpropoxy)phenyl]-4-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001169116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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